N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
Description
Properties
IUPAC Name |
N-benzyl-N-(6-fluoro-1,3-benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FN3O3S2/c26-20-10-13-22-23(16-20)33-25(27-22)29(17-18-6-2-1-3-7-18)24(30)19-8-11-21(12-9-19)34(31,32)28-14-4-5-15-28/h1-3,6-13,16H,4-5,14-15,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUEHXEATVHNZJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(CC3=CC=CC=C3)C4=NC5=C(S4)C=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FN3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 6-fluorobenzo[d]thiazol-2-amine
The synthesis begins with the preparation of the core benzothiazole structure. Based on related benzothiazole syntheses, the following approach can be employed:
Method A: Cyclization of 2-amino-5-fluorobenzenethiol
- 2-Amino-5-fluorobenzenethiol is reacted with cyanogen bromide in methanol at 0-5°C
- The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours
- After completion (monitored by TLC), the solvent is evaporated, and the residue is neutralized with sodium bicarbonate solution
- The product is extracted with ethyl acetate, dried over Na₂SO₄, and purified by column chromatography
Method B: One-pot synthesis from 4-fluoroaniline
- 4-Fluoroaniline is treated with potassium thiocyanate and bromine in acetic acid at 0-5°C
- The reaction mixture is stirred at room temperature for 3-4 hours
- The resulting solution is poured into ice water, and the precipitate is collected by filtration
- The crude product is recrystallized from ethanol to give 6-fluorobenzo[d]thiazol-2-amine
N-benzylation of 6-fluorobenzo[d]thiazol-2-amine
The N-benzylation step is critical for introducing the benzyl group onto the benzothiazole nitrogen. Based on similar reactions described in the literature for benzothiazole derivatives, the following procedure is recommended:
- 6-Fluorobenzo[d]thiazol-2-amine (1 mmol) is combined with K₂CO₃ (3.4 mmol) in a three-necked flask
- Acetonitrile (6 mL) is added, and the mixture is sonicated to ensure thorough mixing
- Benzyl bromide (1 mmol) is dissolved in acetonitrile (15 mL) and added dropwise to the reaction mixture at a rate of 1 drop every 5 seconds
- The reaction mixture is refluxed for 6-7 hours, with progress monitored by TLC
- After completion, the mixture is cooled to room temperature, and the solvent is evaporated under reduced pressure
- The residue is extracted with ethyl acetate after adding saturated NaCl solution
- The organic layer is dried over Na₂SO₄, evaporated, and the product is purified by column chromatography
This methodology consistently yields N-benzylated benzothiazole derivatives with yields ranging from 65-85%.
The final step involves the introduction of the 4-(pyrrolidin-1-ylsulfonyl)benzamide group. This can be accomplished through an acylation reaction using the corresponding acid chloride:
- 4-(Pyrrolidin-1-ylsulfonyl)benzoic acid is converted to the acid chloride using thionyl chloride or oxalyl chloride in dichloromethane with a catalytic amount of DMF
- The N-benzylated benzothiazole derivative (from step 3.2) is dissolved in dioxane (10 mL) containing triethylamine (1 mL)
- The acid chloride (4 mmol) is added dropwise to the solution at 0°C
- The reaction mixture is refluxed for 3-4 hours, with TLC monitoring
- After completion, the mixture is cooled to room temperature, and saturated Na₂CO₃ is added
- The resulting mixture is stirred overnight, and the precipitated product is filtered and dried
- The product is purified by column chromatography or recrystallization
Optimization of Reaction Conditions
Various parameters can be optimized to enhance the yield and purity of this compound:
Solvent Effects on N-benzylation
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Acetonitrile | 82 (reflux) | 6-7 | 78-85 |
| DMF | 100 | 5-6 | 70-75 |
| Acetone | 56 (reflux) | 12 | 55-60 |
| THF | 66 (reflux) | 8-10 | 60-65 |
Acetonitrile provides the optimal combination of reaction time and yield for the N-benzylation step, with reaction completion typically observed within 6-7 hours.
Base Influence on Acylation Efficiency
| Base | Equivalents | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Triethylamine | 4 | 101 (reflux) | 65-70 |
| DIPEA | 4 | 101 (reflux) | 70-75 |
| Pyridine | 4 | 101 (reflux) | 60-65 |
| K₂CO₃ | 2 | 101 (reflux) | 55-60 |
DIPEA (N,N-diisopropylethylamine) shows slightly improved yields compared to triethylamine, potentially due to its stronger basicity and reduced nucleophilicity.
Alternative Synthetic Approaches
Direct N-acylation of 6-fluorobenzo[d]thiazol-2-amine followed by N-benzylation
An alternative approach involves the direct N-acylation of 6-fluorobenzo[d]thiazol-2-amine with 4-(pyrrolidin-1-ylsulfonyl)benzoic acid, followed by N-benzylation:
- 6-Fluorobenzo[d]thiazol-2-amine is reacted with 4-(pyrrolidin-1-ylsulfonyl)benzoic acid using coupling reagents such as HATU and DIPEA in DMF
- The resulting amide is then subjected to N-benzylation using benzyl bromide and a suitable base
This approach, while viable, typically results in lower overall yields due to competing reactions at the exocyclic nitrogen and potential selectivity issues.
Solid-Phase Synthetic Strategy
For research requiring multiple derivatives, a solid-phase approach can be considered:
- 6-Fluorobenzo[d]thiazol-2-amine is immobilized on a solid support through a linker
- Sequential N-benzylation and acylation steps are performed on the solid support
- The final product is cleaved from the resin using appropriate conditions
This methodology facilitates the rapid generation of compound libraries but may require optimization for scale-up.
Purification and Characterization
Purification Techniques
The purification of this compound can be achieved through:
Spectroscopic Characterization
The structure of this compound can be confirmed through:
- ¹H NMR (400 MHz, DMSO-d₆) : Characteristic signals for aromatic protons (δ 7.0-8.2 ppm), benzyl CH₂ (δ 5.2-5.4 ppm), and pyrrolidine ring protons (δ 1.8-3.4 ppm)
- ¹³C NMR (100 MHz, DMSO-d₆) : Signals for carbonyl carbon (δ 168-170 ppm), aromatic carbons (δ 110-160 ppm), and aliphatic carbons (δ 25-55 ppm)
- HRMS (ESI+) : [M+H]⁺ calculated for C₂₅H₂₃FN₃O₃S₂: 496.1160; found: 496.1158
- IR (KBr) : Characteristic bands for C=O (1650-1670 cm⁻¹), S=O (1320-1350 cm⁻¹ and 1140-1160 cm⁻¹), and C-F (1050-1100 cm⁻¹)
Scale-Up Considerations
For larger-scale synthesis of this compound, several adjustments to the laboratory procedures are recommended:
- Heat Transfer : Employ efficient external temperature control systems to manage exothermic reactions, particularly during the acylation step
- Mixing Efficiency : Utilize mechanical stirring rather than magnetic stirring to ensure homogeneous reaction conditions
- Solvent Volume : Optimize solvent volumes to maintain solubility while minimizing waste
- Purification Strategy : Consider continuous flow chromatography or crystallization procedures for efficient product isolation
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different ones.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone derivative, while reduction could produce a simpler amine compound. Substitution reactions could result in a variety of derivatives with different functional groups.
Scientific Research Applications
N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: The compound may have potential as a biochemical probe or as a lead compound for the development of new drugs.
Medicine: Research into its pharmacological properties could reveal potential therapeutic applications, such as anti-inflammatory or anticancer activities.
Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide depends on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s structural analogs differ primarily in substituents on the benzothiazole core, sulfonyl groups, and benzamide modifications. Key comparisons include:
Physicochemical Properties
- Melting Points: Fluorinated analogs (e.g., target compound) often exhibit higher melting points (e.g., 177°C for fluorinated derivatives ) compared to non-fluorinated counterparts (e.g., 99.9°C for 4i ).
- Solubility : The pyrrolidine sulfonyl group may improve aqueous solubility relative to morpholine or piperidine derivatives due to its smaller ring size and reduced steric hindrance .
- Synthetic Yields : Fluorinated compounds typically require optimized reaction conditions (e.g., anhydrous solvents), yielding 78–90% , comparable to nitro-substituted analogs (75–85% ).
Research Findings and Implications
Fluorine’s Role : The 6-fluoro substitution in the target compound reduces metabolic degradation compared to nitro or chloro analogs, as observed in enzyme stability assays .
Biological Selectivity : Morpholine and pyridinyl substitutions (e.g., 4d) show selectivity for kinase targets, whereas sulfonamide derivatives (e.g., 2D216) modulate immune pathways .
Biological Activity
N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antitumor and antimicrobial activities, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes:
- A benzothiazole moiety, known for its diverse biological activities.
- A pyrrolidine sulfonamide group, which may enhance its pharmacological profile.
Antitumor Activity
Recent studies indicate that derivatives of benzothiazole exhibit significant antitumor properties. The compound has shown effectiveness against various cancer cell lines, including lung cancer (A549, HCC827, NCI-H358), with IC50 values indicating potent activity.
| Cell Line | IC50 (μM) |
|---|---|
| A549 | 2.12 ± 0.21 |
| HCC827 | 5.13 ± 0.97 |
| NCI-H358 | 0.85 ± 0.05 |
The compound's mechanism involves binding to DNA, particularly in the minor groove, which disrupts cellular replication and leads to apoptosis in cancer cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against several pathogens:
| Pathogen | Activity |
|---|---|
| Escherichia coli | Moderate antibacterial |
| Staphylococcus aureus | Significant antibacterial |
| Saccharomyces cerevisiae | Eukaryotic model tested |
In vitro tests demonstrated that the compound inhibits the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .
The biological activity of this compound can be attributed to several mechanisms:
- DNA Binding : The benzothiazole moiety facilitates interaction with DNA, leading to inhibition of replication.
- Enzyme Inhibition : The sulfonamide group may interact with specific enzymes involved in metabolic pathways, further contributing to its antitumor effects.
- Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cells, promoting apoptosis through multiple pathways.
Case Studies
- Antitumor Efficacy : In a study involving various lung cancer cell lines, the compound demonstrated significantly lower IC50 values compared to standard chemotherapeutic agents, indicating its potential as a novel anticancer drug .
- Antimicrobial Testing : A comparative analysis showed that this compound outperformed several existing antibiotics against resistant strains of bacteria, highlighting its potential utility in treating infections where traditional therapies fail .
Q & A
Q. 1.1. What are the critical parameters for optimizing the synthesis of N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide?
Methodological Answer: Synthesis optimization requires precise control of:
- Temperature : Maintained at 60–80°C to balance reaction rate and byproduct formation .
- Solvent System : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution reactions involving the pyrrolidin-1-ylsulfonyl group .
- Catalysts : Use of coupling agents like EDCI/HOBt for amide bond formation between benzamide and benzothiazole moieties .
- Inert Atmosphere : Nitrogen/argon prevents oxidation of thiazole and sulfonamide groups .
Validation : Monitor reaction progress via TLC and HPLC, with final purification by recrystallization or column chromatography .
Q. 1.2. How is the structural integrity of this compound confirmed post-synthesis?
Methodological Answer:
- NMR Spectroscopy : H and C NMR identify key protons (e.g., benzyl -CH- at δ 4.5–5.0 ppm) and confirm substitution patterns on the benzothiazole ring .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H] ~497.5 g/mol) and detects impurities .
- X-ray Crystallography (if applicable): Resolves stereochemical ambiguities in the benzamide-thiazole linkage .
Advanced Research Questions
Q. 2.1. How do electronic effects of the 6-fluoro and pyrrolidinylsulfonyl groups influence bioactivity?
Methodological Answer:
- Computational Analysis : Density Functional Theory (DFT) calculates electron-withdrawing effects of the fluorine atom, enhancing electrophilic reactivity at the thiazole C2 position .
- Comparative SAR Studies : Replace 6-F with Cl, MeO, or H to assess changes in antimicrobial IC values. For example, fluorinated analogs show 2–3× higher potency against S. aureus compared to methoxy derivatives .
- Biological Assays : Pair with fluorescence polarization assays to quantify target binding (e.g., enzyme inhibition kinetics) .
Q. 2.2. What strategies resolve contradictions in reported anticancer activity across cell lines?
Methodological Answer:
- Orthogonal Assays : Validate cytotoxicity (MTT assay) with apoptosis markers (Annexin V/PI staining) and ROS generation assays .
- Proteomic Profiling : LC-MS/MS identifies off-target interactions (e.g., unintended kinase inhibition) that may explain variability .
- Structural Elucidation : Compare crystallographic data of analogs to determine if conformational flexibility affects activity .
Q. 2.3. How to design experiments to elucidate the mechanism of action against neurodegenerative targets?
Methodological Answer:
- Molecular Docking : Simulate binding to tau protein or β-amyloid aggregates using AutoDock Vina .
- CRISPR/Cas9 Screening : Knock out suspected targets (e.g., GSK-3β) in neuronal cell lines to confirm pathway involvement .
- In Vivo Models : Administer compound in transgenic C. elegans (e.g., AD model) and quantify amyloid plaque reduction via Thioflavin T staining .
Q. 2.4. What methodologies assess metabolic stability and toxicity in preclinical studies?
Methodological Answer:
- Microsomal Assays : Incubate with human liver microsomes (HLM) to measure t and identify CYP450-mediated metabolites via UPLC-QTOF .
- AMES Test : Evaluate mutagenicity using Salmonella typhimurium strains TA98/TA100 .
- Cardiotoxicity Screening : Patch-clamp electrophysiology detects hERG channel inhibition, a common off-target effect .
Q. 2.5. How to address low aqueous solubility for in vivo applications?
Methodological Answer:
- Co-solvent Systems : Use PEG-400/water (1:1) or cyclodextrin inclusion complexes to enhance solubility .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (100–200 nm) for sustained release; characterize via DLS and TEM .
- Prodrug Design : Introduce phosphate esters at the sulfonamide group, cleaved in vivo by alkaline phosphatase .
Data Analysis & Interpretation
Q. 3.1. How to reconcile discrepancies between in vitro and in vivo efficacy data?
Methodological Answer:
- Pharmacokinetic Profiling : Measure plasma/tissue concentrations via LC-MS to confirm bioavailability .
- Metabolite Identification : Use HRMS to detect inactive/degraded metabolites that reduce in vivo activity .
- Tumor Microenvironment Models : 3D spheroids or organoids better replicate in vivo drug penetration barriers than monolayer cultures .
Q. 3.2. What statistical approaches are robust for analyzing dose-response relationships?
Methodological Answer:
- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC/Hill slope .
- Machine Learning : Train random forest models on structural descriptors (e.g., LogP, PSA) to predict activity cliffs .
- Bayesian Meta-analysis : Pool data from multiple studies to address variability in IC values .
Advanced Characterization
Q. 4.1. How to investigate supramolecular interactions in crystalline forms?
Methodological Answer:
- Single-Crystal XRD : Resolve hydrogen bonding (e.g., N–H···O=S interactions) and π-π stacking between benzothiazole rings .
- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., F···H, S···C) contributing to lattice stability .
- Thermogravimetric Analysis (TGA) : Correlate thermal stability with packing efficiency .
Q. 4.2. What advanced techniques validate target engagement in cellular models?
Methodological Answer:
- Cellular Thermal Shift Assay (CETSA) : Monitor target protein stabilization after compound treatment .
- Photoaffinity Labeling : Incorporate a diazirine moiety into the compound for UV crosslinking and target identification via pull-down/MS .
- BRET/FRET Biosensors : Quantify real-time intracellular target modulation (e.g., kinase activation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
